2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one
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Overview
Description
(2Z)-2-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a hydrazone linkage, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization to Thiazolidinone: The hydrazone intermediate is then reacted with 2-bromoacetic acid in the presence of a base, such as sodium hydroxide, to induce cyclization and form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (2Z)-2-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
Medically, this compound has shown promise in the treatment of various diseases due to its potential anti-inflammatory and anti-cancer properties. Research is ongoing to determine its efficacy and safety in clinical settings.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways that are critical for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Dichloroaniline: An aniline derivative used in the production of dyes and herbicides.
Uniqueness
What sets (2Z)-2-[(2E)-2-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE apart is its combination of a thiazolidinone ring and a hydrazone linkage, which imparts unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13N3O3S |
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Molecular Weight |
279.32 g/mol |
IUPAC Name |
(2Z)-2-[(E)-(4-hydroxy-3-methoxyphenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H13N3O3S/c1-7-11(17)14-12(19-7)15-13-6-8-3-4-9(16)10(5-8)18-2/h3-7,16H,1-2H3,(H,14,15,17)/b13-6+ |
InChI Key |
HMIZFRXJCMFHQS-AWNIVKPZSA-N |
Isomeric SMILES |
CC1C(=O)N/C(=N/N=C/C2=CC(=C(C=C2)O)OC)/S1 |
Canonical SMILES |
CC1C(=O)NC(=NN=CC2=CC(=C(C=C2)O)OC)S1 |
Origin of Product |
United States |
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